Structural Identity Confirmation via Single-Crystal X-ray Diffraction
N-1,3-benzothiazol-2-yl-2-chloroacetamide has been definitively characterized by single-crystal X-ray diffraction, providing atomic-level structural confirmation that is not available for many closely related benzothiazole acetamide derivatives [1]. The crystal structure resolves the exact molecular geometry and confirms successful acylation at the 2-amino position of the benzothiazole ring.
| Evidence Dimension | Crystal structure availability and bond length precision |
|---|---|
| Target Compound Data | C9H7ClN2OS, monoclinic P21/n, C=O bond length 1.221(6) Å |
| Comparator Or Baseline | N-(6-substituted benzothiazol-2-yl)-2-chloroacetamides (no crystal structure reported) |
| Quantified Difference | Structural parameters uniquely defined; comparator derivatives lack equivalent crystallographic validation |
| Conditions | Single-crystal X-ray diffraction, T = 296(2) K, Cu Kα radiation (1.54184 Å) |
Why This Matters
Verified crystallographic structure ensures batch-to-batch consistency and enables reliable computational modeling and structure-based drug design efforts.
- [1] Mobinikhaledi, A., et al. (2024). Crystal structure of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, C9H7ClN2OS. Zeitschrift für Kristallographie - New Crystal Structures, 239(4), 647–649. View Source
